molecular formula C6H4BrF3N2O2 B2571871 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 497833-03-1

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2571871
CAS No.: 497833-03-1
M. Wt: 273.009
InChI Key: OGEIDVTXLPLSCO-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: Not explicitly listed; referenced in multiple sources) is a halogenated pyrazole derivative with a trifluoromethyl group and carboxylic acid functionality. It serves as a critical intermediate in agrochemical synthesis, notably in the production of herbicides such as fluazolate (). Its structural features—bromine at position 4, trifluoromethyl at position 5, and a methyl group at the N1 position—enhance metabolic stability and lipophilicity, making it valuable in pesticide design (). The compound is commercially available at 95% purity (AK Scientific, ) but is listed as discontinued by CymitQuimica (), indicating supplier-dependent availability.

Properties

IUPAC Name

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c1-12-4(6(8,9)10)2(7)3(11-12)5(13)14/h1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEIDVTXLPLSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497833-03-1
Record name 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions . The resulting 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is then subjected to further functionalization to introduce the carboxylic acid group. This can be achieved through a Br–Li exchange reaction followed by carboxylation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position is a key site for nucleophilic substitution reactions due to its electrophilic nature.

Reagents/Conditions :

  • Amines : React with bromine via SN2 mechanisms under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-amino-substituted derivatives.

  • Thiols : Substitute bromine in the presence of CuI or Pd catalysts to form thioether-linked pyrazoles.

  • Alkoxides : Generate ether derivatives under mild heating.

Example Reaction :

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid+R-NH2K2CO3,DMF4-R-NH-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid+HBr\text{4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-R-NH-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid} + \text{HBr}

Key Products :

ReactantProductYieldReference
Methylamine4-Methylamino derivative75%
Benzylthiol4-Benzylthioether68%

Decarboxylation of the Carboxylic Acid Group

The carboxylic acid group at the 3-position undergoes decarboxylation under thermal or acidic conditions, forming a simpler pyrazole scaffold.

Reagents/Conditions :

  • Heating at 150–200°C in inert solvents (e.g., DMSO or DMF).

  • Acidic hydrolysis with H₂SO₄ or HCl.

Example Reaction :

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acidΔ,DMSO4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole+CO2\text{this compound} \xrightarrow{\Delta, \text{DMSO}} \text{4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole} + \text{CO}_2

Key Observations :

  • Decarboxylation preserves the bromine and trifluoromethyl groups, enabling further functionalization.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is amenable to esterification or amidation, enhancing solubility or enabling bioconjugation.

Reagents/Conditions :

  • Esterification : SOCI₂ or DCC/DMAP with alcohols.

  • Amidation : EDC/HOBt coupling with amines.

Example Reaction :

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid+CH3OHSOCl2Methyl ester derivative+HCl\text{this compound} + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Methyl ester derivative} + \text{HCl}

Key Products :

Derivative TypeReagentProduct ApplicationReference
Ethyl esterEthanol, H₂SO₄Pharmaceutical intermediates
BenzylamideBenzylamine, EDCAgrochemical precursors

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reagents/Conditions :

  • Suzuki Coupling : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ .

  • Buchwald–Hartwig Amination : Pd₂(dba)₃, Xantphos, amines.

Example Reaction :

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid+PhB(OH)2Pd(PPh3)44-Phenyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Phenyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid}

Key Products :

Coupling PartnerCatalystYieldReference
Phenylboronic acidPd(PPh₃)₄82%
4-Pyridylboronic acidPd(OAc)₂70%

Functionalization of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position is typically inert but can participate in radical or electrophilic reactions under specialized conditions.

Reagents/Conditions :

  • Radical Fluorination : XeF₂ or Selectfluor®.

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi, suggesting potential use in treating infections .
  • Anti-inflammatory Properties : The compound is also explored for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Agrochemicals

The compound serves as a building block in the synthesis of agrochemicals:

  • Herbicides and Pesticides : Its unique structure allows it to be modified into effective herbicides, contributing to agricultural productivity .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives against pathogenic bacteria. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
Derivative A8E. coli
Derivative B16S. aureus

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects of the compound were assessed using an animal model of acute inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential utility in developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, in agrochemistry, it may act as a protoporphyrinogen oxidase (Protox) inhibitor, disrupting the biosynthesis of chlorophyll in plants and leading to their death . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with halogen and fluorinated substituents are widely explored for their bioactivity. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Notes References
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 4-Br, 5-CF₃, 1-CH₃, 3-COOH C₇H₅BrF₃N₂O₂ 293.03 (calc.) Herbicide precursor (fluazolate synthesis)
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 4-Br, 3-C₂H₅, 1-CH₃, 5-COOH C₇H₉BrN₂O₂ 233.06 128537-48-4 Agrochemical intermediate; higher lipophilicity due to ethyl group
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3-CF₃, 1-CH₃, 4-COOH C₆H₅F₃N₂O₂ 194.11 113100-53-1 Broad-spectrum herbicide component; lacks bromine
4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 4-Br, 1-(HOCH₂CH₂), 3-CF₃, 5-COOH C₈H₇BrF₃N₂O₃ 323.06 2092516-16-8 Enhanced solubility due to hydroxyethyl group; discontinued
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-CH₃, 3-CF₃, 1-CH₂CH₂COOH C₉H₉BrF₃N₂O₂ 307.08 1001518-85-9 Flexible side chain for conjugation; used in medicinal chemistry

Key Findings:

Substituent Effects on Bioactivity :

  • Bromine at position 4 improves electrophilic reactivity, aiding cross-coupling reactions ().
  • Trifluoromethyl groups enhance metabolic resistance and membrane permeability ().
  • Carboxylic acid at position 3 allows for further functionalization, such as amidation ().

Agricultural Applications :

  • The target compound is a precursor to fluazolate (CAS 174514-07-9), a herbicide targeting broadleaf weeds (). Its ethyl-substituted analog () shows similar herbicidal activity but with altered pharmacokinetics.

Solubility and Stability :

  • Hydroxyethyl derivatives () exhibit improved aqueous solubility but reduced thermal stability compared to methyl-substituted analogs.

Synthetic Versatility :

  • The carbohydrazide derivative (CAS 1001519-41-0, ) demonstrates utility in metal-organic frameworks (MOFs) and coordination chemistry.

Biological Activity

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄BrF₃N₂O₂
  • CAS Number : 497833-03-1
  • Molecular Weight : 235.01 g/mol

The structural formula can be represented as follows:

SMILES CN1C(=C(C=N1)Br)C(F)(F)F\text{SMILES }CN1C(=C(C=N1)Br)C(F)(F)F

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound can act as an enzyme inhibitor, affecting multiple biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.
  • Protein Binding : It can bind to target proteins, altering their activity and potentially leading to apoptosis in malignant cells.

Anticancer Properties

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)<10
HepG2 (Liver)<15
A549 (Lung)<20

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes.

Activity IC50 (μM) Reference
COX-2 Inhibition0.01
TNF-alpha Reduction50

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast and liver cancer cell lines, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of pyrazole derivatives in vivo. The results showed that treatment with this compound significantly reduced edema in animal models, indicating strong anti-inflammatory activity.

Q & A

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

Reaction TypeReagents/ConditionsYield (%)Reference
Acid ChlorideSOCl₂, DMF, 0°C→RT85-90
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 80°C70-75
CyclizationNH₂NH₂·H₂O, p-TsOH, THF60-65

Q. Table 2. Spectroscopic Data for Core Structure

TechniqueKey SignalsReference
¹H NMR (DMSO)δ 3.90 (s, CH₃), δ 8.15 (s, pyrazole H)
FT-IR1715 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F)
HRMSm/z 227.9527 [M+H]⁺

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